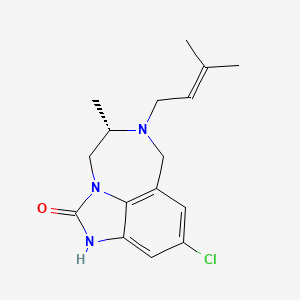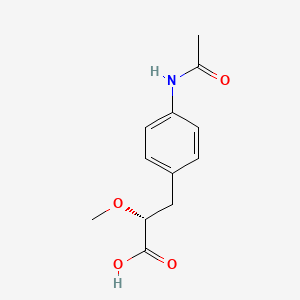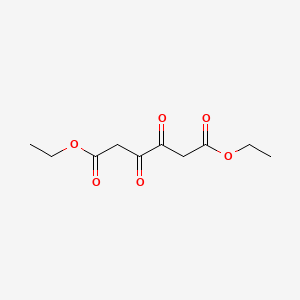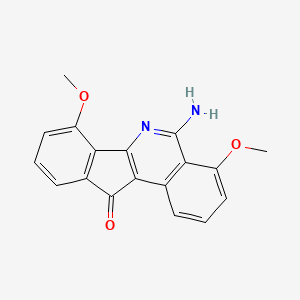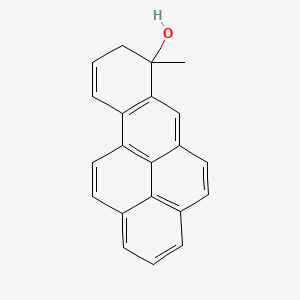![molecular formula C23H27N3O6S2 B12804985 (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole CAS No. 27863-17-8](/img/structure/B12804985.png)
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is a complex organic molecule that combines features of sulfonamides and imidazothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with L-glutamic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and isolated.
For the synthesis of (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole, a common method involves the cyclization of a phenyl-substituted thioamide with an appropriate diamine under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfonamide group in (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid can undergo oxidation to form sulfone derivatives.
Reduction: The imidazothiazole ring in (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole can be reduced to form dihydroimidazothiazole derivatives.
Substitution: Both compounds can undergo nucleophilic substitution reactions, where the sulfonamide or imidazothiazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazothiazole derivatives.
Substitution: Various substituted sulfonamides and imidazothiazoles.
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor modulators. They are used in assays to investigate the biochemical pathways and molecular interactions.
Medicine
In medicinal chemistry, these compounds are explored for their potential therapeutic applications. They are investigated as potential drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, these compounds are used in the development of new materials with unique properties. They are incorporated into polymers, coatings, and other materials to enhance their performance and durability.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their reactions, thereby disrupting the biochemical pathways in which they are involved.
For (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole, the mechanism of action involves the modulation of receptor activity. The compound binds to specific receptors on the cell surface, altering their conformation and activity. This modulation can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4-chlorophenyl)sulfonylamino]pentanedioic acid
- (6S)-6-(4-methylphenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- (2S)-2-[(4-methoxyphenyl)sulfonylamino]pentanedioic acid
Uniqueness
The uniqueness of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid lies in its specific sulfonamide group, which imparts distinct chemical and biological properties. Similarly, (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is unique due to its imidazothiazole ring structure, which confers specific binding affinities and reactivity.
These compounds are distinguished from their analogs by their specific substituents, which influence their reactivity, stability, and biological activity
Properties
CAS No. |
27863-17-8 |
|---|---|
Molecular Formula |
C23H27N3O6S2 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid;(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H15NO6S.C11H12N2S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15;1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17);1-5,10H,6-8H2/t2*10-/m01/s1 |
InChI Key |
GBSJSWQLBOZWTA-QTFBQHTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O.C1CSC2=N[C@H](CN21)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CSC2=NC(CN21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




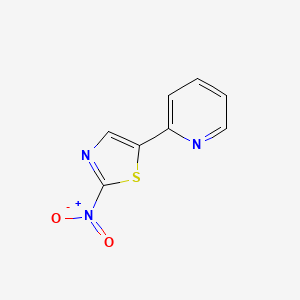
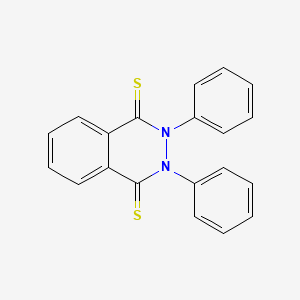
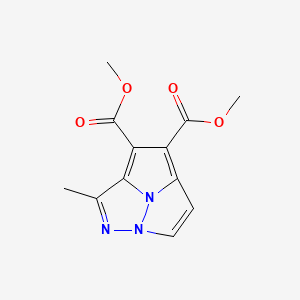
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)

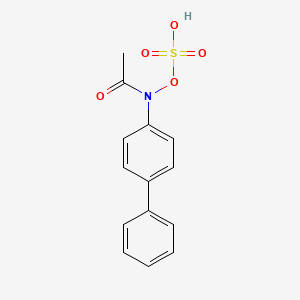
![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
